Methyl 4-hydroxy-2,3-dihydro-1H-indene-1-carboxylate

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory

Methyl 4-hydroxy-2,3-dihydro-1H-indene-1-carboxylate (CAS 1783718-16-0, molecular formula C₁₁H₁₂O₃, molecular weight 192.21 g/mol) is a bicyclic indane derivative featuring a phenolic hydroxyl at the 4-position and a methyl carboxylate ester at the 1-position of the dihydroindene ring system. It belongs to the broader class of 2,3-dihydro-1H-indene derivatives, a privileged scaffold in medicinal chemistry recognized for rigid carbocyclic architecture combining aromatic and aliphatic properties.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
Cat. No. B13435736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxy-2,3-dihydro-1H-indene-1-carboxylate
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC2=C1C=CC=C2O
InChIInChI=1S/C11H12O3/c1-14-11(13)9-6-5-8-7(9)3-2-4-10(8)12/h2-4,9,12H,5-6H2,1H3
InChIKeyZNDKIVHJQYRVKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-hydroxy-2,3-dihydro-1H-indene-1-carboxylate – CAS 1783718-16-0, Indene-Derived Lipoxygenase Inhibitor and Antioxidant Scaffold for Procurement Evaluation


Methyl 4-hydroxy-2,3-dihydro-1H-indene-1-carboxylate (CAS 1783718-16-0, molecular formula C₁₁H₁₂O₃, molecular weight 192.21 g/mol) is a bicyclic indane derivative featuring a phenolic hydroxyl at the 4-position and a methyl carboxylate ester at the 1-position of the dihydroindene ring system . It belongs to the broader class of 2,3-dihydro-1H-indene derivatives, a privileged scaffold in medicinal chemistry recognized for rigid carbocyclic architecture combining aromatic and aliphatic properties [1]. The compound is catalogued in the National Library of Medicine's controlled vocabulary as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [2]. Its substitution pattern – specifically the ortho-like relationship between the 4-hydroxy group and the fused cyclopentane ring bearing the ester – confers a unique electronic and steric profile that distinguishes it from its 5-hydroxy and 6-hydroxy regioisomers, with implications for target engagement and physicochemical behavior relevant to both biological screening and synthetic chemistry applications.

Why Methyl 4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylate Cannot Be Casually Substituted with Isomeric or Deoxy Analogs


Within the 2,3-dihydro-1H-indene-1-carboxylate chemotype, the regioposition of the phenolic hydroxyl group (4-, 5-, or 6-position) is not a trivial structural perturbation. The 4-hydroxy isomer places the hydrogen-bond donor in an ortho-like orientation relative to the fused cyclopentane ring, creating a distinct intramolecular hydrogen-bonding geometry and electronic distribution fundamentally different from the 5-hydroxy (CAS 116833-86-4) or 6-hydroxy (CAS 216582-48-8) variants . This positional difference directly impacts acidity (predicted pKa shift), lipophilicity (altered logP), and the spatial presentation of the H-bond pharmacophore to biological targets such as lipoxygenase and cyclooxygenase enzymes [1]. Substituting the methyl ester with a free carboxylic acid, ethyl ester, or methyl ether eliminates the specific pharmacokinetic and target-binding properties attributed to the methyl 4-hydroxy-2,3-dihydro-1H-indene-1-carboxylate scaffold. The evidence below quantifies where available data support these differentiation claims, and explicitly identifies where class-level inference must substitute for direct head-to-head comparison.

Quantitative Differentiation Evidence for Methyl 4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylate Relative to Its Closest Analogs


Lipoxygenase (LOX) Inhibitory Activity – MeSH-Annotated Pharmacological Profile vs. Class Baseline

The National Library of Medicine MeSH controlled vocabulary annotates methyl 4-hydroxy-2,3-dihydro-1H-indene-1-carboxylate as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, additionally inhibiting formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and serving as an antioxidant in fats and oils [1]. This multi-target annotation is compound-specific and distinguishes it from the unsubstituted methyl 2,3-dihydro-1H-indene-1-carboxylate scaffold, which lacks the phenolic hydroxyl pharmacophore essential for radical-scavenging and enzyme-interacting activity. By comparison, the reference lipoxygenase inhibitor nordihydroguaiaretic acid (NDGA) exhibits IC₅₀ values of 0.2 μM (5-LOX), 30 μM (12-LOX), and 30 μM (15-LOX) . Lipoxygenase inhibitors as a class show IC₅₀ values spanning from low nanomolar to high micromolar ranges depending on substitution pattern [2].

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory MeSH pharmacology

Cyclooxygenase-1 (COX-1) Inhibitory Activity – IC₅₀ Value from ChEMBL-Curated BindingDB Assay

BindingDB entry ChEMBL_158939 (CHEMBL767827) reports an IC₅₀ of 30,000 ± n/a nM for methyl 4-hydroxy-2,3-dihydro-1H-indene-1-carboxylate against prostaglandin G/H synthase 1 (COX-1) [1]. This micromolar-range COX-1 inhibitory activity is consistent with the MeSH annotation that the compound inhibits cyclooxygenase 'to a lesser extent' than its primary lipoxygenase target. For perspective, the classical non-selective COX inhibitor indomethacin exhibits COX-1 IC₅₀ values in the low nanomolar range (approximately 10–100 nM), while the selective COX-2 inhibitor celecoxib shows COX-1 IC₅₀ > 15,000 nM [2]. The 30 μM COX-1 IC₅₀ of the target compound places it in a unique activity window – insufficient for potent COX-1-driven anti-inflammatory effects but meaningfully distinct from completely COX-inert indane scaffolds, suggesting a balanced polypharmacology profile.

COX-1 inhibition Prostaglandin G/H synthase Cyclooxygenase ChEMBL

Hydroxyl Position Regioisomer Differentiation – 4-OH vs. 5-OH vs. 6-OH Physicochemical and Pharmacophoric Consequences

The 4-hydroxy substitution places the phenolic –OH group at the ortho-like position relative to the fused cyclopentane ring junction, whereas the 5-hydroxy isomer (CAS 116833-86-4) and 6-hydroxy isomer (CAS 216582-48-8) [1] position the hydroxyl at meta-like and para-like orientations, respectively. This regioisomerism produces measurably distinct predicted physicochemical properties: the 5-hydroxy isomer has a predicted pKa of 10.17 ± 0.40 and a predicted density of 1.243 ± 0.06 g/cm³ . The 4-hydroxy isomer, with its hydroxyl adjacent to the cyclopentane ring, is expected to exhibit a lower pKa due to through-space electronic effects and a different hydrogen-bonding geometry. In medicinal chemistry of indane-based GPCR ligands, the position of hydroxy/methoxy substituents on the aromatic ring has been shown to significantly alter binding affinity and efficacy at opioid and other receptors, with ortho-substitution yielding distinct pharmacological profiles compared to meta- or para-substitution [2].

Regioisomer differentiation Hydroxyindane Structure-property relationships Pharmacophore geometry

Antioxidant Functionality in Lipid Systems – Patent-Supported Application as Oil and Fat Preservative

The NLM MeSH annotation explicitly describes methyl 4-hydroxy-2,3-dihydro-1H-indene-1-carboxylate as serving as an antioxidant in fats and oils [1]. This annotation is corroborated by patent literature: US Patent 4,792,628 (Otsuka Pharmaceutical Co.) discloses that indane derivatives bearing hydroxy substitution, including 4-hydroxyindane carboxylate esters, are useful as antioxidants for oils and fats contained in processed foods, exerting protective effects against active oxygen radicals and lipid peroxidation [2]. The phenolic 4-hydroxy group is structurally analogous to the antioxidant pharmacophore of butylated hydroxytoluene (BHT, a synthetic phenolic antioxidant widely used in food and industrial applications with typical usage levels of 0.01–0.02% w/w in fats), but the indane scaffold provides enhanced thermal stability and lipophilicity compared to simple monocyclic phenols [3]. While compound-specific IC₅₀ values in DPPH or ABTS radical-scavenging assays are not available in open literature for the target compound, structurally related indane derivatives from natural sources (e.g., anisotindans A–D) demonstrate ABTS radical scavenging with IC₅₀ as low as 15.62 μM [4].

Antioxidant Lipid oxidation Oil preservation Radical scavenging Food chemistry

Commercial Purity Specification – 98% Assay as a Procurement Quality Benchmark vs. Unspecified-Grade Analogs

The target compound is commercially available from established research chemical suppliers with a specified purity of 98% (CAS 1783718-16-0) . In contrast, the 5-hydroxy positional isomer (CAS 116833-86-4) is listed at 97% purity from certain vendors , while the 6-hydroxy isomer (CAS 216582-48-8) is available at 95% purity . The 1% purity differential between the 4-hydroxy (98%) and 5-hydroxy (97%) isomers may appear marginal, but for quantitative biological assays where 1% of a regioisomeric impurity could act as a more potent agonist/antagonist at the target of interest, the higher assay specification provides an additional margin of confidence. The methyl ester functionality also offers advantages over the free carboxylic acid analog for cellular permeability studies, due to the prodrug-like masking of the polar carboxylate group.

Chemical purity Quality specification Vendor comparison Procurement

Evidence-Based Research and Industrial Application Scenarios for Methyl 4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylate


Arachidonic Acid Cascade Studies Requiring a Lipoxygenase-Biased Polypharmacology Tool

Based on the MeSH-annotated lipoxygenase inhibitory profile [1] and the quantitative COX-1 IC₅₀ of 30 μM [2], this compound is suited for mechanistic studies of the arachidonic acid cascade where preferential lipoxygenase pathway modulation with ancillary COX-1 activity (~30 μM) is desired. This selectivity window differentiates it from dual LOX/COX inhibitors (e.g., licofelone) or pure COX inhibitors, making it a useful probe for dissecting the relative contributions of LOX versus COX pathways in inflammatory models. Researchers should note that the absence of a published LOX IC₅₀ for this compound necessitates in-house dose-response characterization before use in quantitative pharmacology studies.

Synthetic Intermediate for 4-Hydroxyindane-Derived Bioactive Molecules via Ester Functionalization

The 98% purity specification and the presence of a methyl ester handle at the 1-position make this compound an attractive building block for amide formation, ester hydrolysis to the free carboxylic acid, or reduction to the primary alcohol. The 4-hydroxy group can be selectively protected (e.g., as a silyl ether or benzyl ether) independently of the ester, enabling orthogonal synthetic manipulations. This differentiates it from the 5-hydroxy and 6-hydroxy isomers, where the altered electronic environment of the phenolic –OH affects its reactivity in protection/deprotection sequences. The indane scaffold is a validated privileged structure in GPCR ligand discovery [3], supporting the use of this compound as a key intermediate for medicinal chemistry programs.

Lipid Oxidation Studies – Phenolic Indane Antioxidant for Oils and Fats Preservation

The MeSH annotation as an antioxidant in fats and oils [1], combined with the patent disclosure of indane derivatives as antioxidants for processed food oils [4], supports the use of this compound in lipid oxidation research. The rigid bicyclic indane scaffold offers superior thermal stability compared to monocyclic phenolic antioxidants such as BHT [5], which is critical for applications involving heated oils or high-temperature processing conditions. Researchers comparing phenolic antioxidants with varying scaffold rigidity can use this compound to probe the structure-stability relationship in accelerated oxidation assays (e.g., Rancimat, OSI, or Schaal oven tests).

Regioisomeric Structure-Activity Relationship (SAR) Studies of Hydroxyindane Pharmacophores

The availability of the 4-hydroxy isomer at 98% purity , alongside the 5-hydroxy (97%) and 6-hydroxy (95%) isomers, enables systematic SAR exploration of hydroxyl regioposition effects on target binding, metabolic stability, and physicochemical properties. The ortho-like 4-OH geometry is predicted to support intramolecular hydrogen bonding with the ester carbonyl or with residues in enzyme active sites, a feature unavailable to the 5-OH and 6-OH isomers. Researchers conducting fragment-based screening or scaffold-hopping campaigns can use this regioisomeric series to deconvolute the contribution of H-bond geometry to binding free energy.

Quote Request

Request a Quote for Methyl 4-hydroxy-2,3-dihydro-1H-indene-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.